1-alpha,25-Dihydroxy vitamin d2

Description

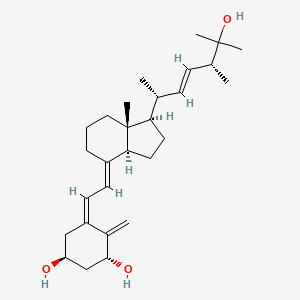

1α,25-Dihydroxy vitamin D₂ (1α,25(OH)₂D₂) is the hormonally active metabolite of vitamin D₂ (ergocalciferol), derived from fungal and dietary sources. Like its vitamin D₃ counterpart, 1α,25-dihydroxy vitamin D₃ (calcitriol), it binds to the vitamin D receptor (VDR) to regulate calcium homeostasis, bone metabolism, and immune function . Vitamin D₂ undergoes sequential hydroxylation: first in the liver by 25-hydroxylase to form 25-hydroxyvitamin D₂ (25(OH)D₂), and then in the kidneys by 1α-hydroxylase (CYP27B1) to yield 1α,25(OH)₂D₂ . However, its clinical relevance is influenced by structural and metabolic differences compared to vitamin D₃ metabolites, as well as synthetic analogs designed to enhance therapeutic efficacy while minimizing hypercalcemia .

Properties

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19-,23+,24-,25+,26-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHBRQAEXKACO-BPRPVYICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Chemical Hydroxylation

The classical approach to 1α,25-(OH)₂D₂ synthesis involves multi-step organic reactions. A seminal method begins with ergosterol, the precursor of vitamin D2, which undergoes acetylation to protect the 3β-hydroxyl group. Subsequent ozonolysis truncates the side chain to a C-21 aldehyde, followed by Wittig elongation to reintroduce the desired side chain. The critical 1α-hydroxylation is achieved via allylic oxidation using selenium dioxide, a method adapted from vitamin D3 synthesis. However, this route suffers from moderate yields (10–15%) due to competing side reactions and the sensitivity of the secosteroid backbone.

Modern Stereoselective Strategies

Recent innovations employ chiral auxiliaries and transition-metal catalysts to improve stereocontrol. For instance, palladium-catalyzed hydroxylation at C-25 has been coupled with enzymatic 1α-hydroxylation to enhance efficiency. A patented method describes the synthesis of 1α,24(S)-dihydroxy vitamin D2 through a seven-step sequence, including epoxide formation and regioselective hydroxylation, achieving >90% purity after chromatographic separation. While these methods address yield limitations, scalability remains challenging due to costly reagents and complex purification.

Enzymatic and Biotechnological Methods

CYP27B1-Mediated 1α-Hydroxylation

The mitochondrial enzyme CYP27B1 catalyzes the 1α-hydroxylation of 25-hydroxy vitamin D2 (25OHD2) in vivo, a process replicated in vitro using recombinant enzymes. Heterologous expression of CYP27B1 in Escherichia coli or Saccharomyces cerevisiae enables the conversion of 25OHD2 to 1α,25-(OH)₂D₂ with >80% efficiency under optimized conditions. This method bypasses the need for protective groups and harsh reagents, though enzyme stability and cofactor regeneration pose practical hurdles.

Combined Microbial Synthesis

A hybrid approach integrates chemical synthesis of 25OHD2 with microbial 1α-hydroxylation. For example, Streptomyces strains engineered to express CYP27B1 hydroxylate 25OHD2 at the C-1 position, yielding 1α,25-(OH)₂D₂ in bioreactors. This method achieves yields of 60–70% with fewer purification steps compared to purely chemical routes.

Purification and Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) remains the gold standard for purifying 1α,25-(OH)₂D₂. Reverse-phase C18 columns with methanol-water gradients resolve closely related metabolites, while affinity chromatography using vitamin D-binding protein (DBP) isolates the bioactive form from reaction mixtures. Ultra-high-performance LC (UHPLC) coupled with mass spectrometry (MS) achieves detection limits of <1 ng/mL, critical for quantifying trace impurities.

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry of hydroxyl groups. The 1α-hydroxyl proton resonates at δ 4.18 ppm (CDCl₃), distinct from the 3β-hydroxyl at δ 3.97 ppm. X-ray crystallography of synthetic intermediates, such as the 3,5-cyclovitamin D adduct, provides unambiguous proof of stereochemistry.

Comparative Analysis of Synthesis Methods

| Method | Yield | Steps | Time | Purity | Reference |

|---|---|---|---|---|---|

| Classical Chemical | 10–15% | 8–10 | 2–3 weeks | 85–90% | |

| Enzymatic (CYP27B1) | 60–70% | 3–4 | 3–5 days | >95% | |

| Hybrid Microbial/Chemical | 40–50% | 6–7 | 1–2 weeks | 90–95% |

Enzymatic methods outperform classical routes in yield and purity but require specialized bioreactors. Chemical synthesis, though labor-intensive, offers flexibility in analog development.

Chemical Reactions Analysis

Inactivation Pathway

1,25(OH)2D2 undergoes rapid catabolism via CYP24A1 to prevent toxicity:

-

CYP24A1 catalyzes the conversion of 1,25(OH)2D2 into 1α,24,25,26(OH)4D2 and 24-oxo-25,26,27-trinor-1α(OH)D2 through multiple hydroxylation and C24-C25 bond cleavage .

Metabolic Interactions and Comparisons

Comparison with 1,25(OH)2D3 (Vitamin D3)

Analytical Methods

Challenges

-

Cross-reactivity : Immunoassays often fail to distinguish between D2 and D3 metabolites .

-

LC-MS/MS : Gold standard for simultaneous quantification of 1,25(OH)2D2 and 1,25(OH)2D3, requiring isotopic dilution and UPLC separation .

Key Findings

-

Human CYP24A1 produces 10 distinct metabolites of 1,25(OH)2D2, unlike rat CYP24A1 (3 metabolites) .

-

1,25(OH)2D2 exhibits weaker calcemic effects but retains immunomodulatory and anti-inflammatory properties .

Clinical Implications

-

Deficiency : Linked to rickets, osteomalacia, and immune disorders .

-

Toxicity : Excess 1,25(OH)2D2 causes hypercalcemia, managed by CYP24A1 upregulation .

-

Therapeutic Use : Ergocalciferol/D2 analogs are preferred in renal failure due to faster inactivation .

Research Highlights

-

Species-Specific Metabolism : Human CYP24A1 generates more metabolites of 1,25(OH)2D2 than rat CYP24A1 .

-

VDR Binding : 1,20S(OH)2D3 (a D3 metabolite) exhibits similar VDR affinity to 1,25(OH)2D3 but reduced calcemic toxicity .

-

Analytical Innovations : Immunoextraction-UPLC-MS/MS achieves 4.6-minute cycle times for D2/D3 quantification .

Scientific Research Applications

Mechanism of Action and Biological Importance

1-alpha,25-Dihydroxy vitamin D2 is crucial for calcium and phosphate homeostasis, influencing bone health and mineralization. It exerts its effects primarily through the vitamin D receptor (VDR), which is found in various tissues, indicating its role beyond traditional calcium metabolism. The VDR regulates gene expression involved in numerous biological processes, including immune response modulation, cell differentiation, and proliferation .

2.1. Bone Health and Metabolism

- Osteoporosis Treatment : this compound is used in managing osteoporosis by enhancing intestinal calcium absorption and promoting bone mineralization. Its analogs are particularly beneficial in patients with renal insufficiency to prevent secondary hyperparathyroidism .

2.2. Cancer Therapy

- Antitumor Effects : Research indicates that this compound can inhibit the proliferation of various cancer cells, including breast and colon cancer cells. Its noncalcemic analogs, such as paricalcitol (19-nor-1,25-Dihydroxyvitamin D2), have been developed to provide therapeutic benefits without the adverse effect of hypercalcemia .

2.3. Immune System Modulation

- Autoimmune Disorders : Elevated levels of this compound have been associated with reduced T-cell proliferation and cytokine production, suggesting a potential role in treating autoimmune diseases like sarcoidosis . A case study highlighted the successful management of hypercalcemia in sarcoidosis patients through the regulation of 1-alpha,25-Dihydroxy vitamin D levels .

3.1. Sarcoidosis Management

A study involving patients with sarcoidosis revealed that treatment with vitamin D resulted in significantly increased plasma levels of this compound, correlating with urinary calcium excretion. This suggests impaired regulation of its production may contribute to calcium metabolism disorders in these patients .

3.2. Cancer Cell Growth Inhibition

In vitro studies demonstrated that paricalcitol effectively inhibited the growth of colon cancer xenografts in mice without causing hypercalcemia, showcasing its potential as a therapeutic agent against malignancies while minimizing side effects associated with traditional vitamin D therapy .

Comparative Analysis of Vitamin D Compounds

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple chiral centers and functional groups allows for specific interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Ro24-5531 (1α,25-Dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol)

Eldecalcitol (ED-71)

- A 2β-hydroxypropoxy-modified calcitriol analog with prolonged half-life and superior bone-targeting efficacy .

Other Vitamin D₂ Metabolites

- 25(OH)D₂ : The primary circulating form of vitamin D₂, but 1α-hydroxylation efficiency in humans is lower than for D₃, reducing active metabolite yield .

- 24,25-Dihydroxy Vitamin D₂: A minor metabolite with uncertain biological role, but its ratio to 25(OH)D₂ may reflect vitamin D catabolism .

Key Research Findings

Metabolic Challenges

- Hydroxylation Efficiency : 26,27-Dihomo-1α-hydroxyvitamin D₂ analogs resist 25-hydroxylation by hepatic CYP27A1, rendering them inactive unless pre-hydroxylated .

- Cross-Reactivity in Assays: Immunoassays for 1,25(OH)₂D often underestimate D₂ metabolites due to lower antibody affinity, complicating clinical monitoring .

Therapeutic Implications

- Chronic Kidney Disease (CKD): Impaired renal 1α-hydroxylase necessitates exogenous 1α,25(OH)₂D₂ supplementation, though its lower potency requires higher doses than D₃ analogs .

- Cancer Prevention : Synthetic analogs like Ro24-5531 show promise in preclinical models by combining potent antiproliferative effects with minimal hypercalcemia .

Clinical Supplementation

- Vitamin D₃ raises serum 25(OH)D levels more effectively than D₂, but high-dose D₂ can achieve comparable 1,25(OH)₂D₂ levels in deficient populations .

Q & A

What are the enzymatic pathways involved in the metabolism of 1α,25-dihydroxy vitamin D₂, and how do they differ from vitamin D₃ metabolites?

Basic

1α,25-Dihydroxy vitamin D₂ (Ercalcitriol) is synthesized via sequential hydroxylation: vitamin D₂ undergoes 25-hydroxylation in the liver by CYP2R1/CYP27A1 to form 25-hydroxyvitamin D₂, which is then 1α-hydroxylated in the kidneys by CYP27B1 to yield the active metabolite . Unlike vitamin D₃, vitamin D₂’s side chain contains a methyl group and double bond at C22-23, influencing its receptor binding and metabolic stability . Methodologically, isotope dilution LC-MS/MS is preferred for tracking these metabolites due to its specificity in distinguishing D₂/D₃ derivatives .

How do immunoassays and LC-MS/MS compare in quantifying 1α,25-dihydroxy vitamin D₂, and what are their limitations?

Basic

Immunoassays use competitive binding with antibodies but exhibit cross-reactivity with structurally similar metabolites (e.g., 24,25-dihydroxy vitamin D₂), leading to overestimation . LC-MS/MS avoids this by chromatographic separation and precise mass detection, though it requires rigorous calibration with deuterated internal standards (e.g., 25-hydroxy vitamin D₂-d6) . Best practices include validating assays against reference materials (e.g., NIST SRM 972a) and ensuring matrix-matched calibrators .

What experimental models are optimal for studying the immunomodulatory effects of 1α,25-dihydroxy vitamin D₂?

Advanced

In vitro models using human peripheral blood mononuclear cells (PBMCs) or murine dendritic cells can assess cytokine modulation (e.g., IL-10 upregulation) via VDR signaling . For in vivo studies, knockout mice (VDR⁻/⁻ or CYP27B1⁻/⁻) help isolate metabolite-specific effects. Dose-response studies should account for serum calcium levels, as hypercalcemia can confound immune outcomes . Data normalization to 25(OH)D₂ levels is critical to distinguish direct effects from precursor influences .

How should clinical trials evaluating 1α,25-dihydroxy vitamin D₂’s efficacy address interindividual variability in baseline vitamin D status?

Advanced

Trials must stratify participants by baseline 25(OH)D₂ levels and employ adaptive dosing to achieve target concentrations (e.g., ≥30 ng/mL) . Dual-energy X-ray absorptiometry (DXA) and parathyroid hormone (PTH) assays should complement metabolite measurements to assess skeletal and calcium homeostasis outcomes . Randomized designs with placebo controls (e.g., Holick et al., 2008) are gold standards, but crossover protocols may reduce variability .

What structural modifications enhance the stability and receptor affinity of synthetic 1α,25-dihydroxy vitamin D₂ analogs?

Advanced

Modifications at the side chain (e.g., 24-hydroxylation) or A-ring (e.g., 2α-propoxy substitution in Eldecalcitol) improve resistance to CYP24A1-mediated catabolism . Computational docking studies with VDR crystal structures (PDB: 1DB1) guide rational design, while LC-NMR confirms stereochemistry of synthetic intermediates . In vitro transactivation assays using VDR-responsive reporter cell lines (e.g., ROSA/GR52) validate analog potency .

How can researchers resolve contradictions in studies comparing the bioefficacy of vitamin D₂ vs. D₃ metabolites?

Advanced

Discrepancies arise from assay variability and differential VDR binding kinetics. Meta-analyses should standardize outcomes using Hill equation parameters (EC₅₀, efficacy) from dose-response curves . Isotope tracer studies (e.g., ³H-labeled 25(OH)D₂/D₃) quantify tissue-specific uptake, while CRISPR-edited cell lines (CYP2R1⁻/⁻) clarify hydroxylation efficiencies .

What methodologies mitigate cross-reactivity in immunoassays for 1α,25-dihydroxy vitamin D₂?

Advanced

Pre-analytical purification via immunoaffinity columns or SPE reduces matrix interference . Parallel analysis with LC-MS/MS identifies cross-reactive metabolites (e.g., 24,25-dihydroxy D₂), enabling assay recalibration . For commercial kits, spike-recovery experiments with exogenous 1α,25(OH)₂D₂ (0–200 pg/mL) validate linearity and specificity .

How do CYP enzyme inhibitors affect the pharmacokinetics of 1α,25-dihydroxy vitamin D₂?

Advanced

CYP24A1 inhibitors (e.g., ketoconazole) prolong half-life by blocking catabolism to 24,25-dihydroxy D₂. Kinetic studies using human hepatocytes or recombinant CYP isoforms quantify inhibition constants (Kᵢ) . In vivo, stable isotope-labeled D₂ tracers (e.g., ¹³C-Ercalcitriol) paired with compartmental modeling reveal tissue-specific metabolism .

What protocols ensure robust data extraction in systematic reviews of 1α,25-dihydroxy vitamin D₂ studies?

Advanced

PRISMA guidelines should structure searches across PubMed, Embase, and Web of Science, focusing on MeSH terms like "1α,25-dihydroxyvitamin D2/pharmacokinetics" . Dual independent screening with Cohen’s κ >0.8 minimizes selection bias. Data harmonization tools (e.g., ConvertOMatic) standardize units (nmol/L vs. ng/mL), while GRADEpro assesses evidence quality .

What are the ethical and methodological considerations for pediatric studies on 1α,25-dihydroxy vitamin D₂?

Advanced

Dosing must adhere to weight-based calculators (e.g., 400–1000 IU/day) with IRB-approved protocols . Dried blood spot (DBS) sampling minimizes invasiveness, though LC-MS/MS sensitivity thresholds (≤5 pg/mL) must be validated . Longitudinal designs should monitor bone mineral density (BMD) and growth velocity, adjusting for puberty stage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.